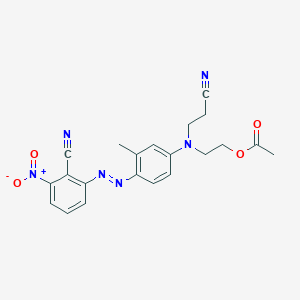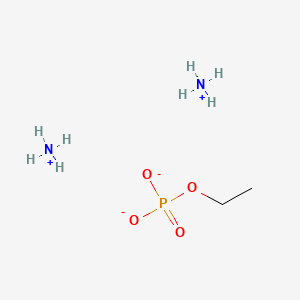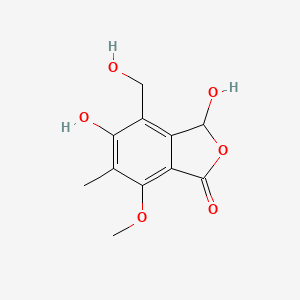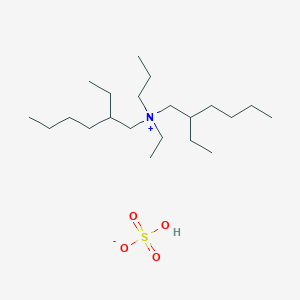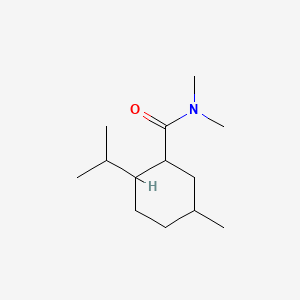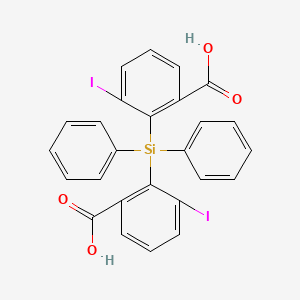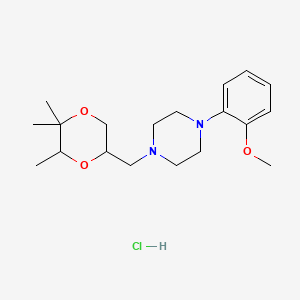
Einecs 282-751-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of succinic acid, compound with 2-aminoethanol (1:2), typically involves the reaction of succinic acid with 2-aminoethanol in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
C4H6O4+2C2H7NO→C8H20N2O6
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Succinic acid, compound with 2-aminoethanol (1:2), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of succinic acid, compound with 2-aminoethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
2-Aminoethanol:
Uniqueness
Succinic acid, compound with 2-aminoethanol (1:2), is unique due to its specific combination of succinic acid and 2-aminoethanol in a 1:2 molar ratio. This unique composition gives it distinct chemical and physical properties compared to its individual components.
Eigenschaften
CAS-Nummer |
84376-08-9 |
|---|---|
Molekularformel |
C8H20N2O6 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-aminoethanol;butanedioic acid |
InChI |
InChI=1S/C4H6O4.2C2H7NO/c5-3(6)1-2-4(7)8;2*3-1-2-4/h1-2H2,(H,5,6)(H,7,8);2*4H,1-3H2 |
InChI-Schlüssel |
WVUZSWMNZBVFFK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)O.C(CO)N.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








